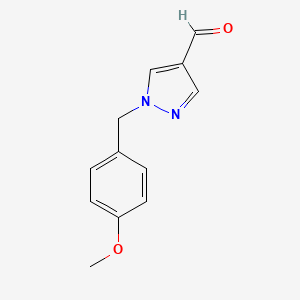

1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12-4-2-10(3-5-12)7-14-8-11(9-15)6-13-14/h2-6,8-9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSVPEKERHITDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570226 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153687-35-5 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Actividad Biológica

1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative notable for its potential biological activities. This compound features a methoxybenzyl substituent and an aldehyde group, contributing to its unique pharmacological profile. The molecular formula is C12H12N2O2, and it is characterized by its pyrazole framework, which is common among biologically active molecules.

Biological Activities

Research indicates that compounds with a pyrazole structure exhibit a variety of biological activities, including:

- Anti-inflammatory

- Analgesic

- Antimicrobial

- Anticancer

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives, including this compound, have shown promise in reducing inflammation and pain. The presence of the methoxy group may enhance these properties by improving solubility and biological interactions. Studies suggest that certain pyrazole carbaldehydes can inhibit inflammatory pathways, potentially making them candidates for therapeutic applications in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Compounds similar to this compound have demonstrated activity against various bacterial strains and fungi. This activity is often attributed to the ability of these compounds to disrupt cellular functions in pathogens, leading to cell death .

Anticancer Activity

Recent studies have indicated that this compound may possess cytotoxic effects against specific cancer cell lines. Research has shown that pyrazole-based compounds can inhibit the growth of various cancers, including breast, lung, and colorectal cancers. The mechanism of action may involve interference with cancer cell proliferation and induction of apoptosis .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The following table summarizes the structural features and their implications for biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde | Similar methoxy substitution | Different anti-inflammatory profile |

| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-pyrazole-4-carbaldehyde | Contains chloro substituent | Enhanced antimicrobial activity |

| 1-(4-Hydroxybenzyl)-1H-pyrazole-4-carbaldehyde | Hydroxy instead of methoxy | Potentially different binding interactions |

The presence of the methoxy group in this compound enhances its solubility and reactivity compared to similar compounds, making it particularly valuable for medicinal chemistry applications.

Case Studies

Several studies have focused on the anticancer properties of pyrazoles. For instance:

- A study evaluated the efficacy of various pyrazole derivatives against breast cancer cell lines (MDA-MB-231) and reported significant antiproliferative effects .

- Another research highlighted the potential of pyrazoles in inhibiting tumor growth in mouse xenograft models, demonstrating their therapeutic viability .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Biological Activities:

Research indicates that pyrazole derivatives can exhibit various biological activities, including:

- Anti-inflammatory properties

- Analgesic effects

- Antimicrobial activities

- Potential cytotoxic effects against certain cancer cell lines

The methoxy group in 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde may enhance these biological activities by influencing the compound's interaction with biological targets.

Case Study: Cytotoxicity

A study demonstrated that derivatives of pyrazole, including this compound, exhibited selective cytotoxicity against specific cancer cell lines. This suggests potential applications in cancer therapy, warranting further investigation into its mechanism of action and therapeutic efficacy.

Organic Synthesis

Synthetic Pathways:

The synthesis of this compound typically involves several steps. For instance:

- The reaction of appropriate pyrazole derivatives with aldehydes under controlled conditions yields the desired compound.

- Common reagents include DMAP (4-Dimethylaminopyridine) as a catalyst and solvents like dichloromethane or acetonitrile.

Yield Data:

The following table summarizes various synthetic routes and their corresponding yields:

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| DMAP in dichloromethane at room temp | 36% | Reaction time: 3 hours |

| DMAP in acetonitrile at room temp | 76% | Reaction time: 30 minutes |

| Trifluoroacetic acid heating | 35% | Requires reflux for optimal yield |

| Ethanol with acetic acid | 51% | Zinc used as a reducing agent |

These synthetic methods highlight the versatility of this compound in organic chemistry applications .

Material Science

Potential Applications:

The unique structure of this compound lends itself to applications in material science, particularly in:

- Polymer Chemistry: As a building block for polymers with specific functionalities.

- Nanotechnology: In the development of nanomaterials where pyrazole derivatives may impart unique electronic or optical properties.

Métodos De Preparación

Vilsmeier-Haack Reaction-Based Formylation

The most frequently employed method for synthesizing pyrazole-4-carbaldehydes, including derivatives like 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde, is the Vilsmeier-Haack reaction . This reaction involves the formylation of hydrazone or pyrazole precursors using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- Preparation of the Vilsmeier reagent by slowly adding POCl3 to chilled DMF under ice-cold conditions.

- Addition of the hydrazone or pyrazole precursor to the Vilsmeier reagent.

- Heating the mixture at 70–90 °C for 4 to 12 hours to facilitate formylation at the 4-position of the pyrazole ring.

- Quenching the reaction by pouring into crushed ice and neutralizing with sodium bicarbonate or dilute sodium hydroxide.

- Isolation of the crude aldehyde product by filtration or extraction, followed by purification via column chromatography or recrystallization.

This method has been shown to provide good yields (typically 60–85%) of pyrazole-4-carbaldehydes with various substituents, including electron-donating groups like methoxy on the benzyl moiety.

Hydrazone Precursor Formation and Cyclization

The synthesis often begins with the preparation of hydrazone intermediates derived from appropriate ketones or aldehydes. These hydrazones are then subjected to cyclization and formylation to yield the pyrazole-4-carbaldehyde.

- Hydrazones are prepared by condensation of hydrazine derivatives with methyl acetoacetate, ethyl pyruvate, or acetophenone derivatives.

- Subsequent cyclization under acidic or basic conditions leads to pyrazolone intermediates.

- The pyrazolone intermediates undergo Vilsmeier-Haack formylation to introduce the aldehyde group at the 4-position.

This multi-step approach allows for the introduction of diverse substituents on the pyrazole ring and the aryl substituent, including the 4-methoxybenzyl group.

Palladium-Catalyzed Cross-Coupling Approaches

An alternative route involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Heck reactions, to introduce substituents onto the pyrazole ring or benzyl moiety.

- Starting from 4-bromo or 4-halopyrazole derivatives, palladium-catalyzed cross-coupling with 4-methoxybenzyl boronic acids or related reagents can install the 4-methoxybenzyl substituent.

- Subsequent formylation via Vilsmeier-Haack reaction or lithiation followed by DMF quenching introduces the aldehyde group at the 4-position.

- This method offers regioselectivity and functional group tolerance, enabling access to substituted pyrazole-4-carbaldehydes with high purity and moderate to good yields (up to 70%).

Lithiation and Formylation Route

Selective lithiation of brominated pyrazole derivatives at low temperature (-78 °C) followed by quenching with DMF is another effective method:

- Bromination of pyrazole precursors at the 4-position.

- Treatment with n-butyllithium to perform bromine-lithium exchange.

- Quenching the lithiated intermediate with DMF to afford the 4-carbaldehyde.

- This method yields the aldehyde in about 70% yield and is useful for substrates sensitive to harsher conditions of Vilsmeier-Haack formylation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl3, DMF, 70–90 °C, 4–12 h | 60–85% | Most common method; requires anhydrous DMF |

| Hydrazone Cyclization + VH | Hydrazone precursors, POCl3/DMF | Moderate | Multi-step; allows diverse substituents |

| Pd-Catalyzed Cross-Coupling | Pd catalysts, boronic acids, DMF/POCl3 | ~70% | Enables selective substitution; requires halogenated precursors |

| Lithiation and DMF Quenching | n-BuLi, DMF, -78 °C | ~70% | Mild conditions; regioselective formylation |

| In Vivo Formulation Preparation | DMSO, PEG300, Tween 80, corn oil | N/A | For biological applications, not synthetic preparation |

Detailed Research Findings

- The Vilsmeier-Haack reaction is sensitive to the presence of water; anhydrous DMF is critical for successful formylation.

- The reaction proceeds via electrophilic substitution with the chloromethyleneiminium ion formed from POCl3 and DMF, targeting the 4-position of the pyrazole ring.

- Hydrazone intermediates derived from methyl acetoacetate and phenylhydrazines provide a versatile route to pyrazole-4-carbaldehydes with various aryl substituents.

- Pd-catalyzed cross-coupling methods expand the scope of substituents that can be introduced post-pyrazole formation, useful for complex derivative synthesis.

- The lithiation method allows selective functionalization of bromopyrazoles, avoiding side reactions common in electrophilic formylation.

- Purification typically involves flash chromatography using ethyl acetate and petroleum ether mixtures or recrystallization from dichloromethane.

- Spectroscopic characterization (IR, NMR, MS) confirms structure and purity of the synthesized aldehydes.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via a Vilsmeier-Haack formylation of the pyrazole precursor. For example, analogous pyrazole carbaldehydes are prepared by reacting a substituted pyrazole with DMF and POCl₃ under controlled conditions (e.g., 0–5°C, followed by gradual warming to room temperature) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Industrial-scale production may employ continuous flow reactors to enhance efficiency and yield .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or methanol can further purify the product. Purity should be confirmed via HPLC (>95%) or melting point analysis .

Q. How does the aldehyde group in this compound enable downstream functionalization?

The aldehyde group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or condensation reactions (e.g., Knoevenagel with active methylene compounds). These reactions are critical for generating derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity of structurally similar pyrazole carbaldehydes?

Discrepancies in bioactivity (e.g., potency against P. aeruginosa vs. E. coli) may arise from substituent effects. For instance, electron-withdrawing groups (e.g., -Cl) enhance antibacterial activity compared to electron-donating groups (e.g., -OCH₃) . Systematic SAR studies with standardized MIC assays and controlled bacterial strains are recommended to isolate structural contributions .

Q. What crystallographic methods are suitable for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise structural data, including bond lengths and angles. For example, analogous pyrazole carbaldehydes crystallize in monoclinic systems (space group P2₁/c), with hydrogen bonding between the aldehyde oxygen and adjacent substituents stabilizing the structure .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking against target proteins (e.g., bacterial enoyl-ACP reductase) identifies favorable binding conformations .

Q. What analytical techniques are critical for characterizing degradation products under oxidative conditions?

LC-MS and GC-MS are essential for identifying oxidation byproducts (e.g., carboxylic acid derivatives). Accelerated stability studies (40°C/75% RH) combined with NMR tracking of aldehyde proton disappearance (δ ~9.8 ppm) quantify degradation kinetics .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s enzyme inhibition potential?

Use fluorescence-based assays (e.g., tryptophan quenching for binding affinity) and kinetic studies (e.g., Lineweaver-Burk plots for inhibition type). For example, pyrazole derivatives have shown competitive inhibition against cyclooxygenase-2 (COX-2) with IC₅₀ values in the micromolar range .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Transition from batch to flow chemistry reduces side reactions. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediate formation in real time. Solvent recycling and catalyst recovery (e.g., using immobilized POCl₃) improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.